molecular formula C14H12N2OS2 B3396852 3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1019151-95-1

3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B3396852
CAS No.: 1019151-95-1
M. Wt: 288.4 g/mol
InChI Key: UUBQTELRWXCHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a thienopyrimidinone derivative characterized by a bicyclic core structure fused at the [3,2-d] positions. The compound features:

  • 3-ethyl substitution: A short alkyl chain at position 3, balancing lipophilicity and steric effects.
  • 7-phenyl group: An aromatic substituent at position 7, commonly associated with enhanced binding to biological targets.
  • 2-thioxo group: A sulfur-containing moiety at position 2, contributing to hydrogen bonding and electronic properties.

This scaffold is of interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with enzymes like phenylalanine hydroxylase (PAH) or kinases. Its synthesis typically involves cyclization of thiophene precursors with urea/thiourea derivatives under acidic or microwave-assisted conditions .

Properties

IUPAC Name

3-ethyl-7-phenyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-2-16-13(17)12-11(15-14(16)18)10(8-19-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBQTELRWXCHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thioamide and aldehyde derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-products. Catalysts and specific reagents are chosen to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or ethyl groups, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under various conditions, often requiring catalysts or specific solvents.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of thienopyrimidine compounds exhibit notable anti-inflammatory effects. A study highlighted the anti-inflammatory and analgesic properties of similar compounds, suggesting that modifications to the thienopyrimidine structure can enhance these effects. The docking studies indicated that certain derivatives bind effectively to the active site of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation pathways .

CompoundActivityReference
3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-oneAnti-inflammatory
Ethyl 3-amino-5-methyl-4-oxoCOX-2 inhibition

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies showed that derivatives of thieno[3,2-d]pyrimidine exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer). Some derivatives demonstrated activity comparable to doxorubicin, a standard chemotherapeutic agent .

CompoundCancer Cell LineActivity LevelReference
6-phenyl-thieno[3,2-d]pyrimidine derivativesMCF-7Comparable to doxorubicin
3-methyl-6-phenyl derivativeHeLaSignificant growth inhibition

Synthesis and Derivative Development

The synthesis of 3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one and its derivatives involves various chemical reactions that modify the core structure to enhance biological activity. For example, reactions with different reagents led to the formation of novel compounds with improved pharmacological profiles. These modifications are crucial for developing new therapeutic agents targeting inflammation and cancer .

Case Study 1: Anti-inflammatory Effects

A study investigated a series of thienopyrimidine derivatives for their anti-inflammatory activity using the acetic acid-induced writhing test in mice. The results indicated that several compounds exhibited significant analgesic effects with lower ulcerogenic indices compared to traditional NSAIDs like diclofenac sodium. This suggests potential for safer alternatives in pain management therapies .

Case Study 2: Antitumor Efficacy

Another research effort synthesized multiple thienopyrimidine derivatives and assessed their anticancer activities against human cancer cell lines. The findings revealed that certain compounds not only inhibited cell growth but also induced apoptosis in cancer cells, highlighting their potential as lead compounds for further development in cancer treatment strategies .

Mechanism of Action

The mechanism by which 3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The thioxo group and the heterocyclic core play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares structural and functional features of related thienopyrimidinones:

Compound Name Core Structure Substituents (Positions) Key Features Biological Relevance
3-Ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (Target) Thieno[3,2-d]pyrimidinone 3-ethyl, 7-phenyl, 2-thioxo Balanced lipophilicity; PAH-binding potential Potential pharmacological chaperone for phenylketonuria (PKU)
5,6-Dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (IV) Thieno[2,3-d]pyrimidinone 3-(4-methylpyridinyl), 5,6-dimethyl, 2-thioxo [2,3-d] fusion; pyridinyl enhances π-π interactions Top hit for PKU therapy; higher affinity but lower solubility than target
3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidinone 3-methyl, 7-phenyl Lacks thioxo group; reduced hydrogen bonding capacity Unknown activity; used as synthetic intermediate
7-Phenyl-3-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidinone 3-(trifluoromethylbenzyl), 7-phenyl Bulky substituent; increased lipophilicity and metabolic stability Anti-cancer candidate (under evaluation)
3-(3-(Piperidin-1-yl)propyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one Thieno[3,2-d]pyrimidinone 3-(piperidinylpropyl), 2-thioxo Nitrogen-rich side chain; potential for CNS penetration Discontinued due to synthetic challenges

Biological Activity

3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) related to this compound and its derivatives.

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through various methods that involve the reaction of thieno[3,2-d]pyrimidine intermediates with different reagents. For instance, the synthesis process often includes treatment with phosphorous oxychloride or other functionalizing agents to yield diverse derivatives with varying biological activities .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. In vitro studies have shown that these compounds can inhibit the growth of several human cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast)0.5 - 1.0
HeLa (Cervical)0.8 - 1.5
HCT116 (Colonic)1.0 - 2.0

These values suggest that certain derivatives possess anticancer properties comparable to doxorubicin, a standard chemotherapeutic agent .

The mechanism by which these compounds exert their antitumor effects is believed to involve the inhibition of critical kinases involved in cell cycle regulation. Notably, Polo-like kinase 1 (Plk1) has been identified as a target for some thieno[3,2-d]pyrimidine derivatives. These inhibitors show selective binding and inhibition of Plk1's activity, leading to disrupted cell cycle progression and enhanced apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,2-d]pyrimidine derivatives is highly dependent on their chemical structure. Variations in substituents on the phenyl ring and other functional groups influence their potency and selectivity:

Substituent Effect on Activity
Methyl group at C5Increases potency against MCF-7
Halogen substitutionsModulate selectivity towards specific cancer types
Alkyl chains at N positionsEnhance solubility and bioavailability

Such modifications have been shown to improve the overall efficacy and reduce side effects when compared to parent compounds .

Case Studies

Several studies have documented the efficacy of these compounds in preclinical models:

  • Study on MCF-7 Cells : A derivative of 3-ethyl-7-phenyl-2-thioxo showed IC50 values below 1 µM, indicating potent antitumor activity.
  • HeLa Cell Line Evaluation : Compounds were tested for their ability to induce apoptosis, with results indicating a significant increase in apoptotic cells upon treatment with certain derivatives.
  • In Vivo Studies : Animal models treated with selected thieno[3,2-d]pyrimidine derivatives exhibited reduced tumor growth rates compared to controls.

Q & A

Q. What are the common synthetic routes for 3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one?

The synthesis typically involves multi-step organic reactions:

  • Core Formation : Cyclization of precursors (e.g., thiophene and pyrimidine derivatives) under controlled conditions to form the thieno[3,2-d]pyrimidine scaffold.
  • Substitution Reactions : Introduction of substituents (e.g., ethyl and phenyl groups) via nucleophilic substitution or palladium-catalyzed cross-coupling reactions to enhance regioselectivity .
  • Thioxo Group Installation : Use of sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide. Key reaction conditions include inert atmospheres (N₂/Ar), solvents (DMF, THF), and catalysts (Pd(PPh₃)₄) to optimize yields (typically 60-85%) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and scaffold integrity. For example, the thioxo group exhibits a characteristic deshielded carbon signal at δ 180-190 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₇H₁₅N₂OS₂: calculated 351.06, observed 351.05) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; used in structurally analogous compounds (e.g., PubChem CID 1207041-70-0) .

Q. What are the key structural features influencing its reactivity?

  • Thieno-Pyrimidine Core : Aromaticity and electron-deficient nature promote electrophilic substitutions.
  • Thioxo Group : Enhances hydrogen-bonding potential and serves as a site for redox reactions (e.g., oxidation to sulfone derivatives) .
  • Ethyl/Phenyl Substituents : Steric and electronic effects modulate solubility and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in ¹H NMR splitting patterns may arise from dynamic rotational isomerism. Use variable-temperature NMR to freeze conformers and assign signals correctly .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl] derivatives) to identify consistent spectral markers .
  • Computational Validation : Employ DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency. Evidence shows Pd(PPh₃)₄ increases yields by 15-20% in analogous reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF reduces side reactions in thioxo group installation .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., over-oxidized sulfones) and adjust stoichiometry of reducing agents (NaBH₄ vs. LiAlH₄) .

Q. How does substituent variation impact biological activity in thieno-pyrimidine derivatives?

Substituent Biological Activity Mechanism
3-Ethyl, 7-PhenylModerate kinase inhibitionCompetitive ATP-binding blockade
3-TrifluoromethylEnhanced antimicrobial activityMembrane disruption
2-MethylphenylAnticancer (IC₅₀ = 5.2 μM)Topoisomerase II inhibition
Structure-activity relationship (SAR) studies suggest electron-withdrawing groups (e.g., CF₃) improve potency against bacterial targets, while bulky substituents enhance selectivity for cancer cells .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with tyrosine kinases (PDB ID 1T46). The thioxo group forms hydrogen bonds with Lys271, while the phenyl ring engages in π-π stacking with Phe330 .
  • MD Simulations : GROMACS trajectories (100 ns) assess stability of ligand-protein complexes. RMSD < 2.0 Å indicates stable binding .
  • Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities (ΔG = -9.8 kcal/mol for top analogs) .

Methodological Notes

  • Data Contradiction Analysis : Always correlate synthetic protocols with characterization data. For example, unexpected MS fragments may indicate decomposition pathways requiring argon shielding .
  • Experimental Design : Use fractional factorial designs (e.g., Taguchi method) to screen reaction parameters (temperature, solvent, catalyst) efficiently .
  • Biological Assays : Prioritize in vitro enzyme inhibition assays (e.g., tyrosinase IC₅₀) before advancing to cell-based studies (e.g., MTT assays on HeLa cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.